Rhamnetin - Tech grade ca 50%
Rhamnetin - Tech grade ca 50%
Rhamnetin is a monomethoxyflavone that is quercetin methylated at position 7. It has a role as a metabolite, an antioxidant and an anti-inflammatory agent. It is a monomethoxyflavone and a tetrahydroxyflavone. It derives from a quercetin.
Rhamnetin, also known as 7-methylquercetin or beta-rhamnocitrin, belongs to the class of organic compounds known as flavonols. Flavonols are compounds that contain a flavone (2-phenyl-1-benzopyran-4-one) backbone carrying a hydroxyl group at the 3-position. Thus, rhamnetin is considered to be a flavonoid lipid molecule. Rhamnetin is considered to be a practically insoluble (in water) and relatively neutral molecule. Rhamnetin can be biosynthesized from quercetin. Outside of the human body, rhamnetin can be found in a number of food items such as tea, pepper (spice), apple, and cloves. This makes rhamnetin a potential biomarker for the consumption of these food products.
Rhamnetin, also known as 7-methylquercetin or beta-rhamnocitrin, belongs to the class of organic compounds known as flavonols. Flavonols are compounds that contain a flavone (2-phenyl-1-benzopyran-4-one) backbone carrying a hydroxyl group at the 3-position. Thus, rhamnetin is considered to be a flavonoid lipid molecule. Rhamnetin is considered to be a practically insoluble (in water) and relatively neutral molecule. Rhamnetin can be biosynthesized from quercetin. Outside of the human body, rhamnetin can be found in a number of food items such as tea, pepper (spice), apple, and cloves. This makes rhamnetin a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
90-19-7
VCID:
VC0192265
InChI:
InChI=1S/C16H12O7/c1-22-8-5-11(19)13-12(6-8)23-16(15(21)14(13)20)7-2-3-9(17)10(18)4-7/h2-6,17-19,21H,1H3
SMILES:
Molecular Formula:
C16H12O7
Molecular Weight:
316.26 g/mol
Rhamnetin - Tech grade ca 50%
CAS No.: 90-19-7
Natural Products
VCID: VC0192265
Molecular Formula: C16H12O7
Molecular Weight: 316.26 g/mol
CAS No. | 90-19-7 |
---|---|
Product Name | Rhamnetin - Tech grade ca 50% |
Molecular Formula | C16H12O7 |
Molecular Weight | 316.26 g/mol |
IUPAC Name | 2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxychromen-4-one |
Standard InChI | InChI=1S/C16H12O7/c1-22-8-5-11(19)13-12(6-8)23-16(15(21)14(13)20)7-2-3-9(17)10(18)4-7/h2-6,17-19,21H,1H3 |
Standard InChIKey | JGUZGNYPMHHYRK-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC(=C2C(=C1)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)O)O |
Melting Point | 295.0 °C |
Description | Rhamnetin is a monomethoxyflavone that is quercetin methylated at position 7. It has a role as a metabolite, an antioxidant and an anti-inflammatory agent. It is a monomethoxyflavone and a tetrahydroxyflavone. It derives from a quercetin. Rhamnetin, also known as 7-methylquercetin or beta-rhamnocitrin, belongs to the class of organic compounds known as flavonols. Flavonols are compounds that contain a flavone (2-phenyl-1-benzopyran-4-one) backbone carrying a hydroxyl group at the 3-position. Thus, rhamnetin is considered to be a flavonoid lipid molecule. Rhamnetin is considered to be a practically insoluble (in water) and relatively neutral molecule. Rhamnetin can be biosynthesized from quercetin. Outside of the human body, rhamnetin can be found in a number of food items such as tea, pepper (spice), apple, and cloves. This makes rhamnetin a potential biomarker for the consumption of these food products. |
Synonyms | 3,3',4',5-Tetrahydroxy-7-methoxyflavone; 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-y-methoxy-4H-1-benzopyran-4-one |
PubChem Compound | 5281691 |
Last Modified | Nov 11 2021 |
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